(2,5-Dimethoxyphenyl)acetaldehyde
CAS No.: 33567-62-3
Cat. No.: VC7968263
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33567-62-3 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 2-(2,5-dimethoxyphenyl)acetaldehyde |
| Standard InChI | InChI=1S/C10H12O3/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,6-7H,5H2,1-2H3 |
| Standard InChI Key | LBMQTRYSDDYFCW-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)CC=O |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)CC=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2,5-Dimethoxyphenyl)acetaldehyde features a benzene ring with methoxy (-OCH) groups at positions 2 and 5, coupled with an acetaldehyde (-CHCHO) substituent. The IUPAC name for this compound is 2-(2,5-dimethoxyphenyl)acetaldehyde, and its canonical SMILES representation is COC1=CC(=C(C=C1)OC)CC=O . The methoxy groups exert electron-donating effects, stabilizing the aromatic ring and influencing the compound’s reactivity in electrophilic substitutions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 180.20 g/mol | PubChem |
| CAS Registry Number | 33567-62-3 | PubChem |
| InChI Key | LBMQTRYSDDYFCW-UHFFFAOYSA-N | PubChem |
| Density | 1.15 g/cm (estimated) | BenchChem |
The compound’s aldehyde group enables participation in condensation and nucleophilic addition reactions, while the methoxy substituents direct electrophilic attacks to specific positions on the aromatic ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in characterizing this compound. The -NMR spectrum typically shows signals for the aldehyde proton at δ 9.8–10.0 ppm, methoxy groups at δ 3.7–3.9 ppm, and aromatic protons between δ 6.5–7.2 ppm. IR spectra reveal strong absorption bands near 1720 cm (C=O stretch) and 2850–2950 cm (C-H stretches of -OCH).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (2,5-Dimethoxyphenyl)acetaldehyde typically proceeds via a multi-step route starting from 1,4-dimethoxybenzene:
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Formylation: Treatment with formaldehyde and a hydrogen halide (e.g., HCl) yields 2-halomethyl-1,4-dimethoxybenzene.
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Cyanation: Reaction with a cyanation agent (e.g., KCN) converts the halomethyl intermediate to 2-(2,5-dimethoxyphenyl)acetonitrile.
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Hydrolysis: Acidic or basic hydrolysis of the nitrile group produces the final aldehyde.
This pathway offers moderate yields (50–70%) and is favored in academic settings for its reproducibility.
Industrial Manufacturing
Industrial production optimizes the above steps for scalability:
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Catalyst Optimization: Transition metal catalysts (e.g., Pd/C) enhance formylation efficiency.
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Continuous Flow Systems: Improve reaction control and reduce byproduct formation.
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Green Chemistry Practices: Solvent recycling and waste minimization align with sustainable manufacturing standards.
Table 2: Synthetic Routes and Conditions
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Formylation | HCHO, HCl, 50–60°C | 2-Chloromethyl-1,4-dimethoxybenzene | 65 |
| Cyanation | KCN, DMF, 80°C | 2-(2,5-Dimethoxyphenyl)acetonitrile | 70 |
| Hydrolysis | HSO, HO, reflux | Target aldehyde | 60 |
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate () in acidic conditions oxidizes the aldehyde to 2,5-dimethoxybenzoic acid.
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Reduction: Sodium borohydride () reduces the aldehyde to 2,5-dimethoxyphenylethanol, a potential chiral building block.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration and bromination at the 4-position (para to the methoxy groups). For example, bromine () in acetic acid yields 4-bromo-2,5-dimethoxyphenylacetaldehyde.
Applications in Pharmaceutical and Industrial Chemistry
Drug Intermediate
The compound is a precursor to anthracycline antibiotics (e.g., doxorubicin analogs) and tyrosine kinase inhibitors.
Flavor and Fragrance Industry
Its aromatic profile lends utility in synthesizing vanillin derivatives and floral scent compounds.
Comparison with Structural Analogs
(2,4-Dimethoxyphenyl)acetaldehyde
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Reactivity: The 2,4-substitution pattern increases steric hindrance, reducing electrophilic substitution rates compared to the 2,5-isomer.
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Biological Activity: Lower anticancer potency (IC = 45 µM in MCF-7 cells) due to altered electronic effects.
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